molecular formula C11H9ClN2O2 B12895607 N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 61643-16-1

N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B12895607
CAS No.: 61643-16-1
M. Wt: 236.65 g/mol
InChI Key: XIPMLCRYAAGNTP-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide (chemical formula: C₁₁H₉ClN₂O₂, molecular weight: 236.66 g/mol) is an isoxazole derivative characterized by a 5-methylisoxazole core linked to a 3-chlorophenyl group via a carboxamide bridge . The 3-chlorophenyl substituent introduces steric and electronic effects that influence its biological interactions and metabolic stability .

Properties

CAS No.

61643-16-1

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H9ClN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15)

InChI Key

XIPMLCRYAAGNTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring .

Reaction TypeReagents/ConditionsMajor ProductsYieldReference
AminationAniline derivatives, K₂CO₃, DMF, 80°CN-(3-Anilinophenyl)-5-methylisoxazole-4-carboxamide72–85%
ThiolationNaSH, EtOH, refluxN-(3-Mercaptophenyl)-5-methylisoxazole-4-carboxamide68%

Mechanistic Insight :
NAS proceeds via a two-step mechanism:

  • Attack by nucleophile (e.g., amine or thiol) on the electron-deficient aromatic ring.

  • Elimination of chloride ion , stabilized by the isoxazole’s electron-withdrawing effect .

Oxidation and Reduction Reactions

The methyl group on the isoxazole ring and the amide functionality participate in redox reactions:

Oxidation

  • Methyl group oxidation : Using KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid, yielding 5-carboxyisoxazole-4-carboxamide derivatives.

  • Amide oxidation : Rare under standard conditions but feasible with strong oxidants like RuO₄ .

Reduction

  • Catalytic hydrogenation : Pd/C with H₂ reduces the isoxazole ring to a β-enaminone intermediate, which can further tautomerize .

ReactionReagentsProductApplication
Methyl oxidationKMnO₄, H₂SO₄, 60°C5-Carboxyisoxazole-4-carboxamidePrecursor for carboxylate derivatives
Isoxazole reductionH₂ (1 atm), Pd/C, EtOHβ-Enaminone intermediateScaffold for fused heterocycles

Cyclization and Heterocycle Formation

The amide group facilitates cyclization reactions to form bioactive heterocycles:

Triazole Formation

Click chemistry with azides under Cu(I) catalysis generates 1,2,3-triazole-linked hybrids .

Cross-Coupling Reactions

The chlorophenyl group participates in Pd-catalyzed couplings:

Reaction TypeCatalystsProducts
Suzuki couplingPd(PPh₃)₄, Na₂CO₃Biaryl derivatives
Heck couplingPd(OAc)₂, PPh₃Styryl-substituted analogs

Example :
Suzuki coupling with phenylboronic acid produces N-(3-Biphenyl)-5-methylisoxazole-4-carboxamide in 65% yield .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the amide to 5-methylisoxazole-4-carboxylic acid and 3-chloroaniline.

  • Basic hydrolysis (NaOH, EtOH/H₂O): Yields carboxylate salts.

Scientific Research Applications

Synthesis of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide

The synthesis of this compound typically involves the reaction of 3-chlorophenyl hydrazine with appropriate isoxazole precursors. Various synthetic routes have been documented, leading to derivatives that exhibit enhanced biological activity.

Table 1: Synthetic Routes for this compound

RouteStarting MaterialsYield (%)Reference
Route A3-chlorophenyl hydrazine, methyl isoxazole-4-carboxylic acid76%
Route BIsoxazole-4-carbonyl chloride, 3-chloroaniline71%

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown its effectiveness against breast (MCF-7) and cervical (HeLa) cancer cells.

  • Case Study : A study found that derivatives of this compound inhibited proliferation in MCF-7 cells with an IC50 value in the low micromolar range, indicating potent anticancer properties .

Antiviral Properties

This compound has also been evaluated for antiviral activity. Preliminary assays indicated that it possesses inhibitory effects against certain viruses.

  • Case Study : In a study focused on antiviral compounds, derivatives of this compound showed promising results against Tobacco Mosaic Virus (TMV), with inhibition rates comparable to established antiviral agents .

Table 2: Proposed Mechanisms of Action

MechanismDescription
Inhibition of Cell CycleDisruption of cell cycle progression in cancer cells
Viral Replication InhibitionInterference with viral RNA synthesis

Toxicological Studies

Toxicological evaluations are crucial for assessing the safety profile of this compound. Studies have been conducted to determine its acute toxicity in animal models.

  • Findings : Acute toxicity studies in mice and rats indicated a moderate safety profile, with no significant adverse effects observed at therapeutic doses .

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of isoxazole carboxamides is highly dependent on substituent positioning and electronic properties. Below is a comparative analysis of key analogues:

Key Observations:
  • Chlorine Position : Ortho-substituted chlorophenyl derivatives (e.g., 39k) often exhibit enhanced solubility and receptor binding compared to meta-substituted analogues (e.g., target compound) .
  • Halogen Effects : Fluorophenyl derivatives (e.g., 2a) show better anticancer activity than chlorophenyl analogues, likely due to fluorine's electronegativity and metabolic stability .
  • Electron-Donating Groups : tert-Butyl or methoxy groups improve antioxidant activity by facilitating hydrogen atom donation .

Structure-Activity Relationship (SAR) Insights

  • Antioxidant Activity : The presence of electron-donating groups (e.g., tert-butyl) on the phenyl ring enhances radical scavenging, as seen in compound 2a (IC₅₀: 7.8 µg/mL) . The target compound lacks such groups, explaining its weaker antioxidant profile.
  • Anticancer Activity : Fluorine substitution (e.g., 2a) improves cytotoxicity against Hep3B cells (IC₅₀: 7.66 µg/mL) compared to chlorophenyl derivatives (IC₅₀: 23–51 µg/mL) .
  • Metabolic Stability : Compounds like UTL-5b (5-methylisoxazole-3-carboxamide) avoid N-O bond cleavage, reducing liver toxicity compared to the target compound's scaffold .

Biological Activity

N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 3-chlorobenzoyl chloride with 5-methylisoxazole-4-carboxylic acid derivatives. The resulting compound features an isoxazole ring, which is known for its pharmacological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance, in vitro tests have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : The compound exhibited a significant inhibitory effect with an IC50 value indicating potent cytotoxicity.
  • Colon Adenocarcinoma (LoVo) : The compound was observed to induce apoptosis and cell cycle arrest, particularly in the G2/M phase, similar to established chemotherapeutic agents like doxorubicin .

The following table summarizes the cytotoxic effects against different cancer cell lines:

Cell LineIC50 Value (μg/ml)Mechanism of Action
MCF-715.48Induction of apoptosis
LoVo23.00G2/M phase arrest
HeLa18.07Apoptotic pathway activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It affects key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
  • Antimicrobial Effects : The compound may interfere with bacterial cell wall synthesis or function through unknown mechanisms.

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cells treated with this compound reported a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed increased apoptotic cells post-treatment, confirming its potential as a therapeutic agent .
  • Antimicrobial Efficacy : In a separate investigation, the compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited bacteriostatic properties at lower concentrations, supporting its use as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for N-(3-Chlorophenyl)-5-methylisoxazole-4-carboxamide?

The compound is typically synthesized via a carboxamide coupling reaction. A general method involves reacting 5-methylisoxazole-4-carbonyl chloride with 3-chloroaniline in acetonitrile. After dropwise addition of the acid chloride to the aniline derivative, the precipitated hydrochloride byproduct is filtered, and the crude product is purified via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio) and reaction time (e.g., 20–60 minutes) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 5.387 Å, b = 23.537 Å, c = 9.460 Å, and β = 99.86°. Data collection is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation. SHELX software (SHELXL for refinement, SHELXS for structure solution) is employed for data processing, with absorption corrections (e.g., ψ-scan) applied .

Q. What spectroscopic methods are used for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., in [D₆]DMSO) confirm substituent positions (e.g., methyl group at δ ~2.24 ppm in 1H^1H) and carboxamide connectivity.
  • HRMS : High-resolution mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ calcd 347.0593, found 347.0599) .
  • IR : Stretching frequencies for amide C=O (~1680 cm⁻¹) and isoxazole rings (~1600 cm⁻¹) are critical .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Low yields (e.g., 18% in initial attempts) often result from side reactions or incomplete coupling. Strategies include:

  • Catalysis : Use of DMAP or HOBt to enhance acyl transfer efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility.
  • Temperature Control : Maintaining 0–5°C during acid chloride addition reduces hydrolysis .

Q. What experimental approaches resolve contradictions in crystallographic data?

Discrepancies in bond lengths (e.g., C=N at 1.296 Å vs. standard 1.28 Å) require:

  • Multi-technique validation : Compare XRD data with DFT-optimized geometries.
  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

Q. How is the biological activity of this compound evaluated in preclinical models?

  • Mitochondrial Assays : Isolated mouse liver mitochondria are treated with the compound (1% DMSO final concentration). Parameters like membrane potential (Rh123 fluorescence) and calcium retention (Calcium Green-5N) are monitored.
  • Cell Culture : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
  • Zebrafish Models : Toxicity and efficacy are assessed in vivo, adhering to ethical guidelines (e.g., CEASA approval) .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Substituent Effects : Replacing the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃ in N-(3-trifluoromethylphenyl) analogs) enhances target affinity.
  • Isoxazole Modifications : Methyl substitution at position 5 improves metabolic stability compared to unsubstituted analogs.
  • Amide Linkers : Replacing carboxamide with sulfonamide reduces solubility but increases membrane permeability .

Q. How are computational methods integrated into the study of this compound?

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., kinases).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET Prediction : SwissADME estimates logP (2.1), bioavailability (0.55), and CYP450 interactions .

Methodological Notes

  • Data Reproducibility : Always cross-validate crystallographic data with Cambridge Structural Database entries (e.g., CCDC 847613 for analogous structures) .
  • Ethical Compliance : Animal studies require institutional approval (e.g., CEASA Protocol 39/214) and ARRIVE guidelines adherence .

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